Researchers requiring the 4-phenylbutoxy pharmacophore for Salmeterol synthesis face supply inconsistency with shorter-chain analogs, which produce inactive derivatives. 4-Phenyl-1-butanol (CAS 3360-41-6) is the non-substitutable four-carbon building block validated for this long-acting beta-2 agonist. Its higher vaporization enthalpy (ΔlgHmo 80.2 kJ·mol⁻¹ vs. 66.7 for 2-phenylethanol) also delivers extended fragrance persistence in compliance with IFRA limits up to 0.5000%.
• Irreplaceable precursor: Four-carbon chain required for Salmeterol's 4-phenylbutoxy side chain; 2-phenylethanol and 3-phenyl-1-propanol cannot yield the same API.
• Validated in drug delivery: Used in NK105 paclitaxel micellar nanoparticle synthesis to enhance antitumor activity and reduce neurotoxicity.
• Consistent supply: Multiple purity grades available (95%-99%); shipped ambient with full CoA documentation.
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
CAS No.3360-41-6
Cat. No.B1666560
⚠ Attention: For research use only. Not for human or veterinary use.
4-Phenyl-1-butanol (C₁₀H₁₄O, MW 150.22), a primary aromatic alcohol, consists of a phenyl ring linked to a four-carbon aliphatic chain terminated by a hydroxyl group [1]. It is a colorless liquid (bp 140-142 °C at 14 mmHg, density 0.984 g/mL at 20 °C) with a logP of 2.35 [2]. Its principal value lies in its dual functionality: it acts as a crucial pharmaceutical intermediate for key drugs (e.g., Salmeterol, Pranlukast) and as a specialty fragrance ingredient, where it contributes a distinct floral, rose-like odor profile [3].
Route A
Pharmaceutical Intermediate Synthesis
Supports Salmeterol and Pranlukast synthetic pathways via 4-phenylbutoxy side-chain construction
Route B
Specialty Fragrance Formulation
Delivers floral, rose-like odor profile with extended persistence in fine fragrance accords
[1] PubChem. (2025). Benzenebutanol (4-Phenyl-1-butanol). National Library of Medicine. View Source
[3] Anlon Chemical Research Organization. (2014). Improved Processes For Manufacturing 4 Phenyl 1 Butanol. Indian Patent Application. View Source
Why 4-Phenyl-1-butanol Cannot Be Substituted
Despite belonging to the same class of phenylalkanols, 4-phenyl-1-butanol is not an interchangeable commodity with its shorter-chain analogs, 2-phenylethanol and 3-phenyl-1-propanol. The critical differentiation stems from quantifiable differences in molecular properties that directly impact both pharmaceutical synthesis and fragrance formulation. Specifically, 4-phenyl-1-butanol exhibits a logP of 2.35, compared to 1.36 for 2-phenylethanol and 1.88 for 3-phenyl-1-propanol, reflecting its significantly higher lipophilicity [1][2]. This difference, along with a higher vaporization enthalpy (ΔlgHmo) of 80.2 kJ·mol⁻¹ versus 66.7 kJ·mol⁻¹ and 75.1 kJ·mol⁻¹ for its shorter-chain counterparts, dictates its distinct volatility and persistence in applications [3]. Furthermore, its unique structural role as the critical precursor for the 4-phenylbutoxy side chain in Salmeterol cannot be replicated by 2-phenylethanol or 3-phenyl-1-propanol, which would yield structurally different, inactive, or non-validated analogs [4].
Property
4-Phenyl-1-butanol
2-Phenylethanol / 3-Phenyl-1-propanol
Lipophilicity
Higher logP drives greater oil-phase partitioning and membrane permeability
Lower logP; partitioning profile may not transfer to target formulations
Volatility
Higher vaporization enthalpy yields slower evaporation and longer persistence
Faster evaporation; fragrance longevity and process behavior may shift significantly
Synthetic Role
Four-carbon chain required for 4-phenylbutoxy side chain in Salmeterol
Quantitative Differentiation Evidence for 4-Phenyl-1-butanol
Higher Lipophilicity for Formulation Partitioning
4-Phenyl-1-butanol demonstrates significantly higher lipophilicity compared to its shorter-chain analogs, 2-phenylethanol and 3-phenyl-1-propanol, a key determinant of its behavior in formulations and biological systems. Experimental and calculated logP values confirm this trend [1].
Lipophilicity (logP)Head-to-head
4-Phenyl-1-butanol: 2.35 vs 2-Phenylethanol: 1.36 / 3-Phenyl-1-propanol: 1.88
Supports higher oil-phase partitioning and membrane-permeability context
Octanol-water partition coefficient; +0.47 to +0.99 logP units higher
Higher logP directly correlates with enhanced membrane permeability and increased oil-phase solubility in emulsions, making 4-phenyl-1-butanol a superior choice for formulations where partitioning or prolonged retention is required.
[1] PubChem. (2025). Benzenebutanol (4-Phenyl-1-butanol). National Library of Medicine. View Source
Controlled Volatility Through Vaporization Enthalpy
The standard molar enthalpy of vaporization (ΔlgHmo) provides a direct measure of volatility and is a critical parameter for fragrance longevity and process design. 4-Phenyl-1-butanol's higher ΔlgHmo indicates lower volatility and greater persistence compared to its shorter-chain analogs [1].
Vaporization EnthalpyHead-to-head
80.2 ± 3.0 kJ·mol⁻¹
Indicates lower volatility and extended fragrance persistence
At 298.15 K; shorter-chain analogs: 66.7 and 75.1 kJ·mol⁻¹
This thermodynamic difference confirms that 4-phenyl-1-butanol will evaporate more slowly, providing longer-lasting fragrance impact in consumer products and different handling properties in manufacturing, justifying its selection as a fixative component.
[1] Varfolomeev, M. A., et al. (2023). Standard Molar Enthalpies of Formation of Phenylalkanols. Molecules, 28, 539. View Source
Critical Intermediate for Salmeterol Synthesis
4-Phenyl-1-butanol is a structurally essential and irreplaceable building block for the synthesis of Salmeterol, a long-acting β2-adrenoceptor agonist used in asthma and COPD therapy. Its specific four-carbon aliphatic chain is crucial for the formation of the 4-phenylbutoxy side chain of the final drug molecule, a structural feature not replicable with shorter-chain phenylalkanols [1][2].
Salmeterol SynthesisClass-level
Forms the 4-phenylbutoxy side chain via reaction with 1,6-dibromohexane
Reported essential building block for long-acting β2-agonist synthetic pathway
2-phenylethanol or 3-phenyl-1-propanol: would yield inactive or non-validated analogs
Quantified Difference
Not applicable (qualitative structural requirement)
Conditions
Reaction with 1,6-dibromohexane using NaH in THF
Why This Matters
For procurement related to Salmeterol or generic β-agonist production, 4-phenyl-1-butanol is a non-substitutable, critical starting material, and no other phenylalkanol can fulfill this role in the validated synthetic pathway.
[2] Goodwin, T.E., et al. (2000). Synthesis of 13C,2H3-salmeterol: An analytical internal standard for pharmacokinetic studies. Journal of Labelled Compounds and Radiopharmaceuticals, 43(1), 65. View Source
Key Component in NK105 Paclitaxel Nano-Formulation
4-Phenyl-1-butanol is a key component in the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation. This advanced drug delivery system was designed to extend in vivo antitumor activity and reduce the neurotoxicity of paclitaxel [1].
NK105 Nano-formulationClass-level
Key component in paclitaxel-incorporating micellar nanoparticle synthesis
Literature-reported formulation context for nano-drug delivery research
Research-stage micellar platform; exposure profile context may vary
NanomedicineDrug deliveryAnticancer therapy
Evidence Dimension
Role in advanced drug delivery system
Target Compound Data
Used in synthesis of NK105 micellar formulation
Comparator Or Baseline
Alternative phenylalkanols: no established role in NK105 synthesis
For researchers or manufacturers working on improved paclitaxel formulations or similar nano-drug delivery platforms, 4-phenyl-1-butanol represents a validated, literature-supported building block that contributes to a clinically differentiated product.
NanomedicineDrug deliveryAnticancer therapy
[1] Hamaguchi, T., et al. (2005). NK105, a paclitaxel-incorporating micellar nanoparticle formulation, can extend in vivo antitumour activity and reduce the neurotoxicity of paclitaxel. British Journal of Cancer, 92(7), 1240-1246. View Source
Disordered Supramolecular Structure vs. Aliphatic Butanols
X-ray diffraction and molecular dynamics studies reveal that the phenyl group in 4-phenyl-1-butanol disrupts the formation of ordered supramolecular clusters, a characteristic observed in aliphatic butanols. This is evidenced by the absence of a diffraction pre-peak for phenyl butanols, indicating a more disordered liquid structure [1].
Qualitative difference (presence vs. absence of medium-range order)
Conditions
Wide-angle X-ray scattering (WAXS) and molecular dynamics simulations
Why This Matters
This fundamental structural difference translates to distinct bulk liquid properties (e.g., viscosity, mixing behavior) that can affect processing, formulation, and performance in applications where hydrogen-bonding networks are critical.
Procure 4-phenyl-1-butanol as the essential, non-substitutable starting material for the synthesis of Salmeterol. Its specific four-carbon chain is required to build the 4-phenylbutoxy side chain, a key pharmacophore for the drug's long-acting bronchodilator activity [5]. Shorter-chain analogs like 3-phenyl-1-propanol cannot produce the same active pharmaceutical ingredient.
Paclitaxel Nano-Formulation Development
Use 4-phenyl-1-butanol as a key component in the synthesis of micellar nanoparticle drug delivery systems, such as NK105. This compound has been validated in the construction of formulations designed to improve the therapeutic index of paclitaxel by enhancing antitumor activity and reducing neurotoxicity [5].
Long-Lasting Floral & Rose Fragrance Accords
Select 4-phenyl-1-butanol for fragrance formulations requiring a floral, rose-like odor with enhanced persistence. Its higher enthalpy of vaporization (ΔlgHmo = 80.2 kJ·mol⁻¹) compared to 2-phenylethanol (66.7 kJ·mol⁻¹) ensures a slower evaporation rate and longer-lasting scent profile, making it ideal for use as a fixative in fine perfumery [5]. This complies with IFRA recommended usage levels up to 0.5000% in the fragrance concentrate [4].
Liquid Structure & Hydrogen-Bonding Dynamics
Employ 4-phenyl-1-butanol as a model compound in supramolecular chemistry and molecular dynamics research. Its unique property of forming a disordered liquid structure, in contrast to the ordered clusters of aliphatic butanols, makes it a valuable system for investigating the interplay between π-π interactions, hydrogen bonding, and medium-range order in associated liquids [5].
Application
Selection Property
Validation Focus
Salmeterol & β2-agonist synthesis research
Four-carbon chain-length specificity
Synthetic pathway validation and intermediate identity confirmation
[2] Hamaguchi, T., et al. (2005). NK105, a paclitaxel-incorporating micellar nanoparticle formulation, can extend in vivo antitumour activity and reduce the neurotoxicity of paclitaxel. British Journal of Cancer, 92(7), 1240-1246. View Source
[3] Varfolomeev, M. A., et al. (2023). Standard Molar Enthalpies of Formation of Phenylalkanols. Molecules, 28, 539. View Source
[5] Kołodziej, S., et al. (2022). Supramolecular Structure of Phenyl Derivatives of Butanol Isomers. Journal of Physical Chemistry B, 126(19), 3563–3571. View Source
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